molecular formula C25H44O10 B1445352 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol CAS No. 868594-48-3

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol

Cat. No. B1445352
CAS RN: 868594-48-3
M. Wt: 504.6 g/mol
InChI Key: GMSWKGHIOXBMJE-UHFFFAOYSA-N
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Description

“1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol” is a chemical compound with the CAS Number: 868594-48-3 . It has a molecular weight of 504.62 . The compound is stored in a dry, sealed environment at 2-8°C . and is in liquid form .


Molecular Structure Analysis

The InChI code for “1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol” is 1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is 567.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 85.2±3.0 kJ/mol . The flash point is 288.0±22.4 °C . The index of refraction is 1.489 . The molar refractivity is 133.8±0.3 cm^3 . The polar surface area is 109 Å^2 . The polarizability is 53.0±0.5 10^-24 cm^3 . The surface tension is 40.0±3.0 dyne/cm . The molar volume is 463.8±3.0 cm^3 .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O10/c26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-4-2-1-3-5-25/h1-5,26H,6-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSWKGHIOXBMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738829
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol

CAS RN

868594-48-3
Record name 1-Phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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